Cas no 38115-21-8 (5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid, 3-(hydroxymethyl)-8-oxo-7-[[2-(4-pyridinylthio)acetyl]amino]-, (6R,7R)-)

5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid, 3-(hydroxymethyl)-8-oxo-7-[[2-(4-pyridinylthio)acetyl]amino]-, (6R,7R)- structure
38115-21-8 structure
Product name:5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid, 3-(hydroxymethyl)-8-oxo-7-[[2-(4-pyridinylthio)acetyl]amino]-, (6R,7R)-
CAS No:38115-21-8
MF:C15H15N3O5S2
Molecular Weight:381.4267
CID:312175
PubChem ID:162287

5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid, 3-(hydroxymethyl)-8-oxo-7-[[2-(4-pyridinylthio)acetyl]amino]-, (6R,7R)- 化学的及び物理的性質

名前と識別子

    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid, 3-(hydroxymethyl)-8-oxo-7-[[2-(4-pyridinylthio)acetyl]amino]-, (6R,7R)-
    • BD 1008-D5 DIHYDROBROMIDE
    • DESACETYLCEPHAPIRIN
    • (6R,7R)-3-(hydroxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • Q27294040
    • 38115-21-8
    • 5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID, 3-(HYDROXYMETHYL)-8-OXO-7-((2-(4-PYRIDINYLTHIO)ACETYL)AMINO)-, (6R,7R)-
    • 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 3-(hydroxymethyl)-8-oxo-7-(((4-pyridinylthio)acetyl)amino)-, (6R-trans)-
    • CHEMBL4466188
    • (6R,7R)-3-(HYDROXYMETHYL)-8-OXO-7-((((PYRIDIN-4-YL)SULFANYL)ACETYL)AMINO)-5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID
    • DEACETYLCEPHAPIRIN
    • XX90DN99PA
    • Desacetyl cephapirin
    • CEFAPIRIN SODIUM IMPURITY B [EP IMPURITY]
    • Desacetyl Cefapirin (sodium salt)
    • NS00096955
    • DEACETYLCEFAPIRIN
    • DTXSID00959064
    • 3-(Hydroxymethyl)-8-oxo-7-((2-(4-pyridylthio)acetyl)amino)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-carboxylic acid
    • BDBM50515490
    • (6R,7R)-3-(Hydroxymethyl)-8-oxo-7-(2-(pyridin-4-ylthio)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • UNII-XX90DN99PA
    • CEFAPIRIN SODIUM IMPURITY B (EP IMPURITY)
    • インチ: InChI=1S/C15H15N3O5S2/c19-5-8-6-25-14-11(13(21)18(14)12(8)15(22)23)17-10(20)7-24-9-1-3-16-4-2-9/h1-4,11,14,19H,5-7H2,(H,17,20)(H,22,23)
    • InChIKey: IOFHZPVEQXTSQW-UHFFFAOYSA-N
    • SMILES: OCC1CSC2N(C(=O)C2NC(=O)CSC2C=CN=CC=2)C=1C(O)=O

計算された属性

  • 精确分子量: 381.04545
  • 同位素质量: 381.045312
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 8
  • 重原子数量: 25
  • 回転可能化学結合数: 6
  • 複雑さ: 606
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: _1.7
  • トポロジー分子極性表面積: 170

じっけんとくせい

  • 密度みつど: 1.64
  • Boiling Point: 826.4°Cat760mmHg
  • フラッシュポイント: 453.6°C
  • Refractive Index: 1.739
  • PSA: 119.83

5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid, 3-(hydroxymethyl)-8-oxo-7-[[2-(4-pyridinylthio)acetyl]amino]-, (6R,7R)- 関連文献

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue